Coupling Efficiency of Trifluoromethyl-Substituted Pyridylboronic Esters with Heteroaryl Halides
In a foundational study on this compound class, a range of trifluoromethyl-substituted pyridylboronic esters, including the 4-boronic ester of 3-(trifluoromethyl)pyridine, were successfully coupled with various heteroaryl halides to afford CF₃-substituted aryl/heteroaryl-pyridines. The isolated yields ranged from 51–98%, demonstrating that electron-deficient pyridylboronates, when properly protected as their pinacol esters to mitigate protodeboronation, can achieve high coupling efficiencies [1]. However, this data is for the class of compounds and does not isolate the performance of the target compound against a specific positional isomer in a direct head-to-head comparison.
| Evidence Dimension | Isolated yield in palladium-catalyzed Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 51–98% yield (as a member of the trifluoromethyl-substituted pyridylboronic ester class) [1] |
| Comparator Or Baseline | Various trifluoromethyl-substituted pyridylboronic acids and esters from the same study |
| Quantified Difference | Not determinable; no direct, single-product comparison was located for this specific CAS number. |
| Conditions | Pd-catalyzed couplings with heteroaryl halides; specific conditions vary by substrate [1] |
Why This Matters
This establishes a baseline reactivity for the compound class, confirming the feasibility of high-yielding couplings when using the pinacol ester form, which is critical for procurement decisions involving synthetic planning.
- [1] Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161. View Source
